1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a chemical compound that features a fluoro-substituted phenyl ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 1H-1,2,4-triazole.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the triazole moiety.
Final Step: The intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the ethanone group, resulting in the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the compound’s antifungal or antibacterial effects.
Comparison with Similar Compounds
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal compound with structural similarities to 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one.
Uniqueness: this compound is unique due to the specific positioning of the fluoro and triazole groups, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency in its applications.
Properties
Molecular Formula |
C10H8FN3O |
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Molecular Weight |
205.19 g/mol |
IUPAC Name |
1-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)8-2-3-10(9(11)4-8)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
OAXNCUKYWOZHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F |
Origin of Product |
United States |
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